MAO-B and DAO Inhibition Profiling: 4-Bromo-6-fluoro-1H-indazol-3-amine vs. Baseline Selectivity
In a patent from Boehringer Ingelheim International, 4-bromo-6-fluoro-1H-indazol-3-amine (reported as BDBM220863) was evaluated for inhibition of human MAO-B and DAO enzymes. The compound exhibited an IC₅₀ of >1.00E+3 nM against recombinant human MAO-B, and an IC₅₀ of <1.00E+3 nM against recombinant human DAO [1]. This data provides a quantitative baseline for off-target liability assessment in neurological or inflammatory programs.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | MAO-B IC₅₀ > 1,000 nM; DAO IC₅₀ < 1,000 nM |
| Comparator Or Baseline | No direct comparator in same assay; baseline is assay lower limit |
| Quantified Difference | MAO-B IC₅₀ > 1,000 nM; DAO IC₅₀ < 1,000 nM |
| Conditions | Recombinant human MAO-B (0.06 mg/mL; Sigma Aldrich); Recombinant human DAO (2.4 μg/mL); pH 7.4; 37°C |
Why This Matters
This quantitative profile enables researchers to assess potential off-target interactions with amine oxidases, a critical consideration when selecting building blocks for CNS or inflammation-targeted libraries.
- [1] Boehringer Ingelheim International. US Patent US9302986. BindingDB BDBM220863. View Source
